molecular formula C16H14O4 B12545812 2-[(Naphthalen-1-yl)oxy]-2-oxoethyl 2-methylprop-2-enoate CAS No. 652132-73-5

2-[(Naphthalen-1-yl)oxy]-2-oxoethyl 2-methylprop-2-enoate

Cat. No.: B12545812
CAS No.: 652132-73-5
M. Wt: 270.28 g/mol
InChI Key: KKUOOYALEPFPDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Naphthalen-1-yl)oxy]-2-oxoethyl 2-methylprop-2-enoate is an organic compound known for its unique structure and properties. This compound features a naphthalene ring, an ester group, and a methacrylate moiety, making it a versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Naphthalen-1-yl)oxy]-2-oxoethyl 2-methylprop-2-enoate typically involves the esterification of naphthalen-1-ol with 2-oxoethyl 2-methylprop-2-enoate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(Naphthalen-1-yl)oxy]-2-oxoethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Alcohol derivatives

    Substitution: Various ester derivatives depending on the nucleophile used

Scientific Research Applications

2-[(Naphthalen-1-yl)oxy]-2-oxoethyl 2-methylprop-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Naphthalen-1-yl)oxy]-2-oxoethyl 2-methylprop-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release active naphthalene derivatives, which can interact with biological macromolecules such as proteins and nucleic acids. These interactions can modulate biochemical pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Naphthalen-1-yl)-2-oxoacetaldehyde
  • 1-(2-(3-Methyl-naphthalen-1-yl)-2-oxo-ethyl)-pyridinium bromide
  • 1-(2-Naphthalen-2-yl-2-oxo-ethyl)-pyridinium bromide

Uniqueness

2-[(Naphthalen-1-yl)oxy]-2-oxoethyl 2-methylprop-2-enoate stands out due to its combination of a naphthalene ring and a methacrylate moiety, which imparts unique chemical reactivity and versatility. This makes it particularly valuable in applications requiring specific structural and functional properties .

Properties

CAS No.

652132-73-5

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

(2-naphthalen-1-yloxy-2-oxoethyl) 2-methylprop-2-enoate

InChI

InChI=1S/C16H14O4/c1-11(2)16(18)19-10-15(17)20-14-9-5-7-12-6-3-4-8-13(12)14/h3-9H,1,10H2,2H3

InChI Key

KKUOOYALEPFPDO-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCC(=O)OC1=CC=CC2=CC=CC=C21

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.